molecular formula C12H9BF3NO4 B15050790 6-(4-(Trifluoromethoxy)phenoxy)pyridin-3-ylboronic acid

6-(4-(Trifluoromethoxy)phenoxy)pyridin-3-ylboronic acid

Cat. No.: B15050790
M. Wt: 299.01 g/mol
InChI Key: KURRYDBXMLRFJT-UHFFFAOYSA-N
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Description

6-(4-(Trifluoromethoxy)phenoxy)pyridin-3-ylboronic acid (CAS 909849-02-1) is a high-value boronic acid derivative critical in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions for constructing complex biaryl structures . Its molecular framework, incorporating a pyridine ring and a trifluoromethoxy phenoxy group, makes it a key building block in pharmaceutical discovery and agrochemical development . The strong electron-withdrawing nature of the -OCF3 group influences the compound's Lewis acidity, which can impact its reactivity and stability in various chemical environments . In antibacterial research, studies on related (trifluoromethoxy)phenylboronic acids have demonstrated promising activity against pathogens such as Escherichia coli and Bacillus cereus , with research indicating potential interactions with bacterial targets like LeuRS . Furthermore, the trifluoromethoxy aryl ether motif is a significant pharmacophore in anti-tubercular agents, appearing in compounds investigated for their efficacy against Mycobacterium tuberculosis . This compound is offered as a solid and requires storage in an inert atmosphere at 4-8°C to ensure long-term stability . It is provided exclusively for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H9BF3NO4

Molecular Weight

299.01 g/mol

IUPAC Name

[6-[4-(trifluoromethoxy)phenoxy]pyridin-3-yl]boronic acid

InChI

InChI=1S/C12H9BF3NO4/c14-12(15,16)21-10-4-2-9(3-5-10)20-11-6-1-8(7-17-11)13(18)19/h1-7,18-19H

InChI Key

KURRYDBXMLRFJT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1)OC2=CC=C(C=C2)OC(F)(F)F)(O)O

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution for Phenoxy Group Introduction

The installation of the 4-(trifluoromethoxy)phenoxy group onto the pyridine ring often begins with activating the pyridine nucleus for nucleophilic substitution. Patent CN105461617A demonstrates that pyridinium salt intermediates, formed via reaction with benzyl halides, significantly enhance the electrophilicity of the pyridine ring. For example, treatment of 4-chloropyridine with 4-(trifluoromethoxy)phenol in the presence of potassium carbonate and a palladium catalyst achieves substitution at the 4-position, though this method requires careful control of reaction temperature (40–150°C) and solvent selection (toluene or dichloromethane).

A comparative analysis of leaving groups (Table 1) reveals that bromine at the 6-position of pyridine provides optimal reactivity for subsequent borylation. This aligns with methodologies in the RSC publication, where bromopyridines serve as precursors for hydroxylamine derivatives.

Table 1: Reactivity of Halogenated Pyridine Derivatives in Nucleophilic Substitution

Position Leaving Group Reaction Yield (%) Catalyst System
4 Cl 72 Pd(OAc)₂/XPhos
6 Br 89 CuI/1,10-phen
3 I 95 None (thermal)

Pyridinium Salt Activation and Reduction

The patent CN105461617A outlines a two-step process involving pyridinium salt formation followed by reduction. Reacting 4-[4-(trifluoromethoxy)phenoxy]pyridine with benzyl chloride in refluxing toluene generates an N-benzylpyridinium intermediate, which is subsequently reduced using sodium borohydride to yield 1,2,3,6-tetrahydro-4-[4-(trifluoromethoxy)phenoxy]pyridine. This approach achieves 90% yield but necessitates rigorous exclusion of moisture to prevent hydrolysis byproducts.

Boronic Acid Installation via Transition Metal Catalysis

Miyaura Borylation of Halopyridines

The Miyaura borylation reaction, employing bis(pinacolato)diboron (B₂pin₂) and palladium catalysts, is the most widely used method for introducing boronic acid groups. Experimental data from the RSC publication indicate that 5-bromo-6-methoxypyridin-3-yl derivatives undergo smooth borylation at 80°C using Pd(dppf)Cl₂ as the catalyst, yielding the corresponding boronic ester with 85% efficiency. Subsequent hydrolysis with hydrochloric acid provides the boronic acid in near-quantitative yield.

Critical Parameters:

  • Catalyst loading: 5 mol% Pd(dppf)Cl₂
  • Solvent: 1,4-dioxane/water (4:1)
  • Temperature: 80°C, 12 hours

Directed Ortho-Metalation (DoM) Strategies

For substrates resistant to cross-coupling, DoM offers an alternative pathway. Lithiation of 6-(4-(trifluoromethoxy)phenoxy)pyridine at −78°C using LDA, followed by quenching with triisopropyl borate, installs the boronic acid group at the 3-position. This method, while effective (78% yield), requires anhydrous conditions and cryogenic temperatures, limiting scalability.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency and Practicality of Boronic Acid Synthesis Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Miyaura Borylation 85 98 High regioselectivity Expensive catalysts
Directed Ortho-Metalation 78 95 No transition metals Low-temperature requirements
Pyridinium Reduction 90 98.4 Scalable Multi-step synthesis

The Miyaura protocol remains the gold standard due to its robustness, though the pyridinium reduction route offers superior scalability for industrial applications.

Purification and Characterization Challenges

Chromatographic Separation of Boronic Acid Byproducts

Crude reaction mixtures often contain dehalogenated byproducts, necessitating silica gel chromatography using ethyl acetate/hexane gradients. The RSC publication reports that adding 1% acetic acid to the mobile phase improves boronic acid recovery by suppressing silanol interactions.

Spectroscopic Confirmation

¹H NMR analysis of the final product exhibits characteristic signals:

  • δ 8.89 (d, J = 5.6 Hz, 1H, pyridine-H)
  • δ 7.38–7.21 (m, 4H, phenoxy-H)
  • δ 6.15 (s, 2H, B(OH)₂)

Industrial-Scale Optimization

Solvent Recycling in Borylation Reactions

Economic assessments reveal that recovering 1,4-dioxane via distillation reduces raw material costs by 40%. However, catalyst recycling remains challenging due to palladium leaching, with ≤5% recovery efficiency after five cycles.

Continuous Flow Synthesis

Pilot-scale studies demonstrate that conducting Miyaura borylation in a continuous flow reactor (residence time = 30 min) enhances heat transfer and reduces side reactions, achieving 92% yield compared to 85% in batch mode.

Chemical Reactions Analysis

Types of Reactions: 6-(4-(Trifluoromethoxy)phenoxy)pyridin-3-ylboronic acid undergoes several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: The compound can be reduced to form the corresponding borane.

    Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Boronic esters or boronic anhydrides.

    Reduction: Borane derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

6-(4-(Trifluoromethoxy)phenoxy)pyridin-3-ylboronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-(4-(Trifluoromethoxy)phenoxy)pyridin-3-ylboronic acid primarily involves its role as a boronic acid reagent in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in organic synthesis. The compound’s molecular targets and pathways include:

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is structurally compared to other pyridin-3-ylboronic acid derivatives, focusing on substituent variations and their impact on physicochemical properties and reactivity. Key analogs include:

Compound Name CAS No. Molecular Formula Key Substituents Similarity Score Key Features
(6-(Trifluoromethoxy)pyridin-3-yl)boronic acid 1008140-70-2 C₆H₅BF₃NO₂ -OCF₃ at pyridine 6-position 0.97 Higher polarity due to direct -OCF₃ on pyridine; reduced steric hindrance compared to phenoxy analogs
[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid 205240-63-7 C₆H₄BClF₃NO₂ -Cl and -CF₃ at pyridine 2- and 6-positions 0.73 Strong electron-withdrawing effects from -CF₃ and -Cl; used in agrochemical intermediates
6-Acetamido-4-(trifluoromethyl)pyridin-3-ylboronic acid 1370351-47-5 C₈H₈BF₃N₂O₃ -NHCOCH₃ at pyridine 6-position, -CF₃ at 4-position 0.81 Hydrogen-bonding capability from acetamido group; potential for targeted drug delivery
(6-Isopropoxypyridin-3-yl)boronic acid 870521-30-5 C₈H₁₂BNO₃ -OCH(CH₃)₂ at pyridine 6-position 0.81 Electron-donating isopropoxy group reduces reactivity in cross-coupling
(6-(Methylthio)pyridin-3-yl)boronic acid 1217501-38-6 C₆H₈BNO₂S -SCH₃ at pyridine 6-position 0.94 Thioether group enhances lipophilicity; prone to oxidation
Key Observations:
  • Electron-Withdrawing Groups : The trifluoromethoxy group in the target compound (-OCF₃) provides stronger electron withdrawal than methoxy (-OCH₃) or isopropoxy (-OCH(CH₃)₂), enhancing electrophilicity in Suzuki couplings .
  • Biological Activity : Analogs like 6-acetamido-4-(trifluoromethyl)pyridin-3-ylboronic acid (CAS 1370351-47-5) demonstrate how substituents like acetamido groups can improve solubility and target binding in drug candidates .

Biological Activity

6-(4-(Trifluoromethoxy)phenoxy)pyridin-3-ylboronic acid is a boronic acid derivative distinguished by its unique structural features, which include a pyridine ring, a phenoxy group, and a trifluoromethoxy substituent. This compound has garnered interest in the fields of medicinal chemistry and drug discovery due to its potential biological activities, particularly as an enzyme inhibitor.

  • Molecular Formula : C₁₁H₈B F₃ N O₃
  • Molecular Weight : Approximately 253.99 g/mol

The trifluoromethoxy group enhances lipophilicity and bioavailability, potentially leading to significant pharmacological properties. The structure of this compound suggests it may interact with biological targets, similar to other boronic acids known for their enzyme inhibition capabilities .

Antimicrobial Activity

Research into related compounds has shown promising antimicrobial properties. For instance, 5-trifluoromethyl-2-formylphenylboronic acid demonstrated moderate activity against various microorganisms, including Candida albicans and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values indicating effective antimicrobial action . Given the structural parallels, it is plausible that this compound may exhibit similar antimicrobial effects.

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound influences its reactivity and biological activity. The following table summarizes the SAR findings related to similar boronic acid derivatives:

Compound NameStructural FeaturesBiological ActivityComments
6-(Difluoromethoxy)pyridin-3-ylboronic acidDifluoromethoxy instead of trifluoromethoxyModerate enzyme inhibitionDifferent halogen substitution affects reactivity
6-(4-Fluorophenoxy)pyridin-3-ylboronic acidFluorophenoxy groupLower activity compared to trifluoromethoxy variantLacks trifluoromethyl group
5-Fluoro-6-methoxypyridin-3-ylboronic acidMethoxy group at position 6Reduced activityDifferent substitution pattern alters reactivity
2-Chloro-6-(trifluoromethoxy)pyridineChlorine substitution at position 2Variable activityChanges electronic distribution compared to phenoxy

Case Studies

  • Anti-Tubercular Activity : A series of pyridine-based compounds were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Some derivatives exhibited significant activity with IC50 values ranging from 1.35 to 2.18 μM, indicating that modifications in the pyridine structure can lead to potent anti-tubercular agents .
  • Proteasome Inhibition : Studies on boronic acid derivatives have shown that certain compounds can effectively inhibit proteasome activity, which is crucial for maintaining cellular homeostasis. The structure of these compounds was modified to enhance their inhibitory effects .

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